molecular formula C10H15BrN2O2 B14905348 4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide

4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B14905348
M. Wt: 275.14 g/mol
InChI Key: QVPOARLNLYSJPQ-UHFFFAOYSA-N
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Description

4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, an ethoxypropyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Ethoxypropylamine: 3-ethoxypropylamine is synthesized by reacting 3-chloropropanol with sodium ethoxide, followed by amination with ammonia.

    Amidation Reaction: The brominated pyrrole is then reacted with 3-ethoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxypropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxamide group plays a crucial role in stabilizing the compound’s interaction with its target, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-ethoxypropyl)-3,5-dimethoxybenzamide
  • 4-bromo-N-(3-ethoxypropyl)-2,6-difluorobenzamide
  • 4-bromo-N-(3-ethoxypropyl)-3-nitrobenzamide

Uniqueness

4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

4-bromo-N-(3-ethoxypropyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C10H15BrN2O2/c1-2-15-5-3-4-12-10(14)9-6-8(11)7-13-9/h6-7,13H,2-5H2,1H3,(H,12,14)

InChI Key

QVPOARLNLYSJPQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC(=CN1)Br

Origin of Product

United States

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